molecular formula C22H26ClN3O3 B251473 2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B251473
M. Wt: 415.9 g/mol
InChI Key: AMNDRVVNQPCGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in the activation of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide targets the BTK pathway, which is involved in the activation of B cells. BTK is a key component of the B cell receptor (BCR) signaling pathway, which is essential for B cell activation and proliferation. This compound binds to BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and the inhibition of B cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It inhibits BTK activity and downstream signaling pathways, leading to the suppression of B cell activation and proliferation. It also enhances the activity of other anti-cancer agents, such as immune checkpoint inhibitors and chemotherapy drugs. This compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. It may also have limited efficacy in certain types of cancer or autoimmune diseases.

Future Directions

There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents, such as immune checkpoint inhibitors and chemotherapy drugs. Another area of interest is the evaluation of this compound in combination with other BTK inhibitors, such as ibrutinib and acalabrutinib. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its efficacy in different types of cancer and autoimmune diseases.

Synthesis Methods

2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-chloro-2-methylphenol, which is then converted to 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then coupled with 4-(4-propanoylpiperazin-1-yl)aniline to yield this compound. The synthesis process has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B cell activation and proliferation. This compound has also been shown to enhance the activity of other anti-cancer agents, such as immune checkpoint inhibitors and chemotherapy drugs.

Properties

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C22H26ClN3O3/c1-3-22(28)26-12-10-25(11-13-26)19-7-5-18(6-8-19)24-21(27)15-29-20-9-4-17(23)14-16(20)2/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,27)

InChI Key

AMNDRVVNQPCGKC-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.